2-Methyldocosane

Beschreibung

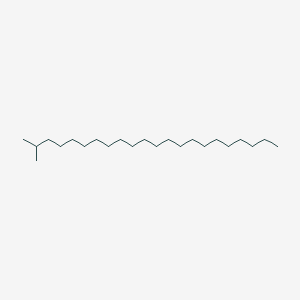

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-methyldocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISQJRLSHDWVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333899 | |

| Record name | 2-Methyldocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-81-2 | |

| Record name | 2-Methyldocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geological and Environmental Distribution

Coal Measure Source Rocks

The compound 2-Methyldocosane has been detected in geological formations, notably in Mesozoic coal measure source rocks. mdpi.com In studies of the Kuqa Depression in the Tarim Basin, China, this compound was identified as one of several biomarkers. mdpi.com Its presence, along with other monomethyl alkanes, is considered indicative of bacterial or algal biogenesis. mdpi.com The distribution of 2- and 3-methylalkanes in this region has been linked to algae or microbial and marine inputs, and this compound specifically is highlighted as a potential indicator of bacterial input in high-salt depositional environments. mdpi.com

Hamamelis virginiana (Witch Hazel)

High-Salt Depositional Environments

This compound is recognized in geochemistry as a significant biomarker associated with high-salt, or hypersaline, depositional environments. wikipedia.orgwikidata.orgwikipedia.orgthegoodscentscompany.com Its presence in geological samples, such as source rocks and crude oils, is interpreted as an indicator of specific paleoenvironmental conditions. While its precise biological origin is still a subject of research, it is widely considered to be derived from bacteria adapted to life in high-salinity settings. wikipedia.orgwikidata.orgnih.govmpbio.com

Research findings have identified this compound in various sedimentary basins globally. A notable example is its detection in the Mesozoic coal measure source rocks of the Kuqa Depression in the Tarim Basin, China. nih.gov In this region, this compound is part of a range of methyl compounds considered to be inputs from bacterial sources within a high-salt environment. nih.gov The presence of isomeric (2-methyl-) and anti-isomeric (3-methyl-) alkanes in these source rocks further points to the contribution of bacterial wax sources to the organic matter. nih.gov

The utility of this compound as an environmental marker is often enhanced when analyzed in conjunction with other biomarkers characteristic of hypersaline conditions. Geochemical studies frequently assess its presence alongside compounds like gammacerane (B1243933) and evaluate the ratio of pristane (B154290) to phytane (B1196419) (Pr/Ph). wikipedia.orgnih.gov A low pristane/phytane ratio (<0.5) and high concentrations of gammacerane are strong indicators of anoxic, stratified, and hypersaline water columns during sediment deposition. wikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov The co-occurrence of these markers with this compound provides a more robust interpretation of a high-salt depositional setting. wikipedia.orgwikipedia.orgnih.gov

Interactive Data Table: Biomarkers of High-Salt Environments

| Biomarker | Biological Origin (Postulated) | Indicated Environment | Key Research Findings |

| This compound | Bacteria wikipedia.orgwikidata.orgmpbio.com | Hypersaline wikipedia.orgwikidata.orgwikipedia.orgthegoodscentscompany.com | Considered a bacterial biological input in high-salt environments like the Kuqa Depression. nih.gov |

| Gammacerane | Halophilic Bacteria, Bacterivorous Eukaryotes thegoodscentscompany.commpbio.com | Stratified Anoxic Water, Hypersaline thegoodscentscompany.comnih.govmpbio.com | Abundance suggests a highly reducing, hypersaline environment with a stratified water column. nih.gov |

| Pristane/Phytane Ratio | Phototrophs, Archaea wikipedia.orgwikidata.org | Anoxic, High Salinity wikipedia.orgwikidata.org | A low ratio (Pr/Ph < 0.5) is indicative of hypersaline conditions. thegoodscentscompany.com |

Biosynthesis and Metabolic Pathways of 2 Methyldocosane

Enzymatic Pathways in Biological Systems

The biosynthesis of 2-methyldocosane, like other methyl-branched cuticular hydrocarbons (CHCs), is a multi-step process rooted in fatty acid metabolism. researchgate.net This pathway involves the coordinated action of several key enzymes primarily located in specialized cells called oenocytes. annualreviews.orgnih.gov The general pathway can be outlined in four main stages: precursor synthesis, elongation, reduction, and decarbonylation. annualreviews.org

Fatty Acid Synthase (FAS): The process begins with the formation of a methyl-branched fatty acid precursor. Unlike the synthesis of straight-chain alkanes which uses acetyl-CoA as a primer, the synthesis of 2-methylalkanes utilizes a different starting block. A specific microsomal fatty acid synthase (FAS) incorporates a methylmalonyl-CoA unit in place of a malonyl-CoA unit at the beginning of fatty acid chain synthesis. u-tokyo.ac.jpoup.com This initial step is crucial for creating the characteristic methyl branch at the second carbon position. Studies in Drosophila melanogaster have identified a specific fatty acid synthase, FASN2 (encoded by the gene CG3524), as being involved in producing the precursors for 2-methylalkanes. elifesciences.orgnih.gov

Fatty Acid Elongases (ELOVLs): Following the initial synthesis of the short methyl-branched fatty acid, a complex of enzymes known as fatty acid elongases (or ELOVLs) sequentially adds two-carbon units derived from malonyl-CoA. nih.govbiomolther.org This elongation process extends the carbon chain to the required length. For this compound (a C23 hydrocarbon), the precursor fatty acid is elongated to a very-long-chain fatty acid (VLCFA) of 24 carbons, specifically 2-methyltetracosanoic acid. Several elongase enzymes may be involved, each with specificity for fatty acyl-CoAs of different lengths. oup.com

Fatty Acyl-CoA Reductase (FAR): The resulting very-long-chain acyl-CoA (e.g., 2-methyltetracosanoyl-CoA) is then activated and subsequently reduced to a very-long-chain fatty aldehyde (2-methyltetracosanal). This reduction is catalyzed by a fatty acyl-CoA reductase (FAR). nih.gov

Oxidative Decarbonylase: The final step is the conversion of the fatty aldehyde to the hydrocarbon. This is accomplished by an oxidative decarbonylase, which removes the aldehyde's carbonyl group, resulting in a hydrocarbon that is one carbon shorter than the aldehyde precursor. annualreviews.org In insects, this crucial reaction is catalyzed by a highly conserved cytochrome P450 enzyme belonging to the CYP4G family. nih.gov This enzyme cleaves the carbon-carbon bond of the long-chain aldehyde to produce the final alkane (this compound) and carbon dioxide. annualreviews.org

The coordinated action of these enzyme families ensures the precise synthesis of this compound and other complex CHCs.

Table 1: Key Enzyme Families in this compound Biosynthesis

| Enzyme Family | Function in Pathway | Specific Example (Gene) | Organism Studied |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Incorporates methylmalonyl-CoA to create the methyl branch. | FASN2 (CG3524) | Drosophila melanogaster nih.gov |

| Fatty Acid Elongase (ELOVL) | Elongates the methyl-branched fatty acid to a VLCFA. | EloF | Drosophila melanogaster elifesciences.org |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the VLC-acyl-CoA to a fatty aldehyde. | Multiple FARs | Blattella germanica researchgate.net |

| Cytochrome P450 | Oxidatively decarbonylates the fatty aldehyde to an alkane. | Cyp4G1 | Drosophila melanogaster nih.gov |

Precursor Compounds and Biotransformation

The biosynthesis of this compound relies on the availability of specific precursor molecules that are channeled into the hydrocarbon production pathway. The primary building blocks are derived from common cellular metabolites, including amino acids and products of carbohydrate metabolism.

The key precursor for the methyl branch in 2-methylalkanes is methylmalonyl-CoA . researchgate.net This molecule is substituted for the usual malonyl-CoA at the start of fatty acid synthesis. u-tokyo.ac.jp The carbon skeleton for methylmalonyl-CoA can be sourced from several branched-chain amino acids, including valine , isoleucine , and methionine , as well as from succinate (B1194679) , a Krebs cycle intermediate. u-tokyo.ac.jppsu.edu For 2-methylalkanes with an even number of carbons in their total chain (like this compound, which has 23 carbons and is derived from a C24 precursor), the initial building block is often derived from the amino acid valine. annualreviews.org

The biotransformation process proceeds as follows:

The precursor amino acid (e.g., valine) is catabolized to produce propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA.

A specialized microsomal fatty acid synthase (FAS) uses this methylmalonyl-CoA as a primer and elongates it with one molecule of malonyl-CoA to form a short, methyl-branched fatty acyl-CoA. u-tokyo.ac.jp

This initial branched fatty acid is then subjected to multiple cycles of elongation by fatty acid elongase systems, which add two-carbon units from malonyl-CoA in each step. researchgate.net This process continues until the very-long-chain fatty acid (VLCFA) precursor, 2-methyltetracosanoic acid (C24), is formed.

This VLCFA is then reduced to the corresponding aldehyde, 2-methyltetracosanal .

Finally, oxidative decarbonylation yields the end product, This compound (C23).

This pathway demonstrates a clear biotransformation route from common amino acids and fatty acid building blocks to a complex, very-long-chain methyl-branched alkane.

Genetic Regulation of Hydrocarbon Production

The production of this compound and other cuticular hydrocarbons is under tight genetic control. The expression of the various enzymes in the biosynthetic pathway is regulated to ensure the correct composition and quantity of CHCs, which can vary by species, sex, and age. mdpi.com Research, particularly in the model organism Drosophila melanogaster, has identified numerous genes and regulatory networks involved.

Key genes directly involved in the biosynthetic pathway include:

Fatty Acid Synthases (FAS): Drosophila possesses three FASN genes. FASN2 (CG3524) is specifically implicated in the synthesis of precursors for 2-methylalkanes. elifesciences.orgnih.gov FASN1 and FASN3 are also involved in producing other hydrocarbon precursors. nih.gov The differential expression of these FAS genes is a key control point for determining the proportion of branched versus straight-chain hydrocarbons.

Elongases: Genes like eloF are responsible for the elongation of fatty acid chains, and their expression level influences the final chain length of the hydrocarbons produced. elifesciences.org

Desaturases: While not directly involved in saturated alkane synthesis, genes like desat1 and desat2 are crucial for producing unsaturated hydrocarbons and can compete for the same fatty acid precursors, thus indirectly influencing the pool available for alkane synthesis. oup.com

Cytochrome P450s: The gene Cyp4G1 is essential for the final decarbonylation step in insects and its knockdown leads to a drastic reduction in all hydrocarbons. nih.gov

**Table 2: Selected Genes Regulating Hydrocarbon Biosynthesis in *Drosophila melanogaster***

| Gene | Gene Product | Function in Hydrocarbon Synthesis | Reference |

|---|---|---|---|

FASN2 (CG3524) |

Fatty Acid Synthase 2 | Synthesis of methyl-branched fatty acid precursors. | elifesciences.org |

eloF |

Fatty Acid Elongase | Elongation of very-long-chain fatty acids. | elifesciences.org |

Cyp4G1 |

Cytochrome P450 4G1 | Final oxidative decarbonylation of aldehydes to alkanes. | nih.gov |

desat1 |

Acyl-CoA Desaturase | Production of unsaturated CHCs; competes for precursors. | oup.com |

chico |

Insulin (B600854) Receptor Substrate | Part of the insulin signaling pathway that regulates expression of CHC synthesis genes. | researchgate.net |

Influence of Environmental Factors on Biosynthesis

Temperature: Ambient temperature is one of the most significant environmental factors influencing CHC profiles. mdpi.com Insects in colder climates or those acclimated to lower temperatures often produce longer-chain and more saturated hydrocarbons to decrease the permeability of the cuticle and reduce water loss. myrmecologicalnews.org Conversely, higher temperatures can lead to an increase in shorter-chain or methyl-branched alkanes. theopenscholar.com Studies in Pseudanabaena have shown that temperature directly affects the production of the related compound 2-methylisoborneol (B1147454) and the expression of its synthesis genes. nih.govnih.gov This suggests that temperature can regulate hydrocarbon biosynthesis at the transcriptional level and through effects on enzyme kinetics.

Diet: The composition of an insect's diet directly impacts CHC biosynthesis by altering the availability of precursors. nih.gov Since methyl-branched alkanes like this compound are derived from amino acids and fatty acids, the quantity of these precursors in the food source can influence the final CHC profile. scienceopen.com Studies on leaf beetles have shown that different host plants, which have different fatty acid profiles, lead to quantitative changes in the beetles' straight-chain and methyl-branched CHCs. researchgate.net This dietary influence can be significant enough to affect mate recognition, which often relies on specific CHC blends.

Geographical Origin and Habitat: The CHC profile of an insect population can vary depending on its geographical location. mdpi.com This variation is likely an evolutionary adaptation to the local climatic conditions, such as temperature and humidity, as well as the available food sources in that habitat.

Age and Social Environment: The production of CHCs, including this compound, changes throughout an insect's life, often correlating with sexual maturity. mdpi.com The social environment, including population density and interactions with other individuals, can also modulate hydrocarbon production.

These environmental influences highlight the dynamic nature of this compound biosynthesis, which is continuously adjusted to meet the physiological and ecological needs of the organism.

Chemical Synthesis and Analogues of 2 Methyldocosane

Laboratory Synthesis Methodologies

Two primary strategies for the synthesis of 2-methyldocosane and its isomers involve carbon-carbon bond formation through either alkylation of an acetylide or the Wittig reaction, both of which are followed by a hydrogenation step to produce the alkane.

A documented method for synthesizing this compound involves the alkylation of a terminal alkyne followed by the complete reduction of the resulting internal alkyne. This procedure builds the carbon skeleton by forming a new carbon-carbon bond between an acetylide anion and an alkyl halide.

The synthesis commences with the deprotonation of 4-methyl-1-pentyne (B1581292) using a strong base, such as butyllithium (B86547) (BuLi), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40 °C to -20 °C). This generates a lithium acetylide intermediate. This nucleophilic acetylide is then reacted with 1-bromoheptadecane. The acetylide displaces the bromide ion in an SN2 reaction, coupling the two hydrocarbon chains and forming the internal alkyne, 2-methyl-4-docosyne.

The final step is the hydrogenation of the carbon-carbon triple bond in 2-methyl-4-docosyne. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction, performed in a solvent such as acetic anhydride, reduces the alkyne to the corresponding alkane, yielding this compound as a white solid with high purity and yield.

Table 1: Synthesis of this compound via Alkylation and Hydrogenation

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Purity |

| 1. Alkylation | 4-Methyl-1-pentyne, 1-Bromoheptadecane | 1. Butyllithium (BuLi), THF, -40°C to -20°C | 2-Methyl-4-docosyne | 70% | 98% |

| 2. Hydrogenation | 2-Methyl-4-docosyne | H₂, 5% Pd/C, Acetic Anhydride | This compound | 98% | 99% |

The Wittig reaction provides a powerful and versatile method for alkene synthesis, which can then be hydrogenated to form alkanes. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. While a specific synthesis of this compound using this method is not detailed in the surveyed literature, its synthesis can be envisioned through a retrosynthetic analysis.

To form this compound, the target double bond in the precursor alkene, 2-methyl-1-docosene, can be disconnected in two ways.

Route A: This involves the reaction of heneicosanal (B12653095) with the ylide generated from methyltriphenylphosphonium (B96628) bromide.

Route B: This route would use acetone (B3395972) and the ylide from heneicosyltriphenylphosphonium bromide.

Route A is generally preferred as it involves the preparation of a phosphonium (B103445) salt from a primary halide (methyl bromide), which is more efficient than the preparation from a long-chain secondary halide required in Route B.

The general procedure involves preparing the phosphonium ylide by deprotonating methyltriphenylphosphonium bromide with a strong base like butyllithium. The resulting ylide is then reacted with the long-chain aldehyde, heneicosanal, to form the alkene, 2-methyl-1-docosene. The final step is the catalytic hydrogenation of this alkene over a catalyst such as palladium on carbon (Pd/C) to saturate the double bond, yielding this compound. The reaction produces triphenylphosphine (B44618) oxide as a byproduct.

Alkylation and Subsequent Hydrogenation Procedures

Synthesis of Related Branched Hydrocarbons

The Wittig reaction followed by hydrogenation is a methodology that has been successfully applied to the synthesis of other related methyl-branched hydrocarbons. For instance, 11- and 13-methyl branched alkanes have been synthesized using this approach.

The synthesis of these isomers involves the reaction of the appropriate methyl ketone (e.g., 2-dodecanone (B165319) or 2-tetradecanone) with methyltriphenylphosphonium iodide. The resulting alkenes are then hydrogenated to yield the final branched hydrocarbon products. This demonstrates the utility of the Wittig reaction in creating various long-chain methyl-branched alkanes by selecting the appropriate carbonyl compound and phosphonium ylide. Similarly, other long-chain monounsaturated hydrocarbons have been synthesized by the alkylation of terminal alkynes (like 1-decyne) with various bromoalkanes (like 1-bromotridecane) and subsequent selective reduction.

Biological and Ecological Functions of 2 Methyldocosane

Pheromonal Roles in Insect Chemical Communication

2-Methyldocosane is a branched-chain alkane that plays a significant role in the chemical communication systems of various insect species. As a semiochemical, it functions primarily as a component of pheromone blends, influencing behaviors critical to reproduction and social organization. Its low volatility means it typically acts as a contact or short-range pheromone, perceived by insects through direct touch or proximity to the chemical cue.

In the Asian longhorned beetle, Anoplophora glabripennis, a major invasive pest of deciduous trees, this compound is a key component of a female-produced trail pheromone that mediates complex mating behaviors. nih.govuni.lunih.gov This pheromone is deposited by females as they walk, creating a chemical trail that males can follow. nih.gov

The trail pheromone of A. glabripennis is exclusively produced by females; this compound and other components are not found in the trails of mature males. nih.govoup.com Research has identified a four-component blend from the trail wash of both virgin and mated females. nih.govuni.lu The composition includes two major components, this compound and (Z)-9-tricosene, and two minor components, (Z)-9-pentacosene and (Z)-7-pentacosene. nih.govoup.com While all four compounds are consistently present in female trail secretions, their specific amounts and ratios vary with the female's age, coinciding with sexual maturation. nih.govuni.lu In mature, 20-day-old virgin females, the approximate ratio of these components was found to be 2:12:1:1, respectively. nih.gov

Pheromone Components in Anoplophora glabripennis Female Trail

| Component | Type | Relative Abundance |

|---|---|---|

| (Z)-9-Tricosene | Major | 12 |

| This compound | Major | 2 |

| (Z)-9-Pentacosene | Minor | 1 |

| (Z)-7-Pentacosene | Minor | 1 |

Data derived from studies on mature virgin females. nih.gov

Trail Pheromone Component in Cerambycidae (Anoplophora glabripennis)

Male Behavioral Responses and Perception Mechanisms

Male A. glabripennis of any mating status show a clear behavioral response to the complete four-component trail pheromone blend. nih.govuni.luoup.com Upon encountering the trail, a high percentage of males (87.5%) become "arrested" and exhibit a distinct pheromone-releasing behavior. nih.gov Studies have shown that virgin males, but not those that have already mated, will also respond to a simplified blend consisting of only the two major components, this compound and (Z)-9-tricosene. nih.govuni.lu

The perception of this non-volatile trail pheromone is mediated by direct contact. nih.gov Sensory organs such as the legs and, particularly, the maxillary and labial palps are crucial for this perception. oup.com Experiments have demonstrated that males with their palps removed are unable to behaviorally respond to the pheromone trail, indicating that direct palpal contact with the substrate is necessary to process the chemical signals. nih.gov

The same chemical trail that attracts males appears to have a repellent or spacing effect on other females. nih.govresearchgate.net In laboratory bioassays, virgin females actively avoided the pheromone blend, opting for a control area instead. nih.govuni.luoup.com This behavior supports the hypothesis that the trail also functions as a spacing pheromone for females. nih.govresearchgate.net By avoiding areas marked by others, females can reduce intraspecific competition for optimal egg-laying sites and resources for their offspring. uni.luresearchgate.net This is further substantiated by findings that females lay fewer eggs on branches that already have oviposition scars from other females or even from themselves, suggesting that the trail secretions deter repeated use of a site. researchgate.net

In the raspberry weevil, Aegorhinus superciliosus, a pest native to Chile, this compound is a component of the female's cuticular hydrocarbon profile that acts as a contact pheromone. ufro.clnih.gov Mate recognition in this species is mediated by these chemical cues on the female's body surface. ufro.cl Males initiate mounting and mating behaviors only after making antennal contact with the female's cuticle. ufro.clnih.gov

A gas chromatography-mass spectrometry (GC-MS) analysis of the cuticular extracts revealed differences in the hydrocarbon profiles between sexes. While many compounds are shared, their relative abundances differ. nih.gov Notably, this compound was identified in the cuticular extract of females but was not detected in males, suggesting it plays a role in sex-specific signaling. ufro.cleje.cz When males were presented with glass dummies coated in female cuticular extracts, they displayed courtship behaviors, whereas dummies washed with a solvent elicited significantly fewer mating attempts. ufro.clnih.gov This provides strong evidence that this compound, as part of a complex blend, is a contact pheromone essential for mating behavior in this weevil. ufro.cl

Cuticular Hydrocarbons in Aegorhinus superciliosus

| Compound | Mean Relative Amount (%) - Male | Mean Relative Amount (%) - Female |

|---|---|---|

| n-Heneicosane | 0.40 | 0.50 |

| This compound | ND | 1.20 |

| n-Tricosane | 9.90 | 11.10 |

| 11-Methyltricosane | 0.70 | 0.80 |

| n-Tetracosane | 1.20 | 0.80 |

ND = Not Detected. ufro.cl

**5.1.3. Cuticular Hydrocarbon Role in *Drosophila***

Cuticular hydrocarbons (CHCs) in insects, including the genus Drosophila, form a waxy layer on the cuticle that primarily prevents desiccation but has also been co-opted for chemical communication. elifesciences.org These compounds can convey information about species, sex, and mating status.

This compound has been identified as a cuticular hydrocarbon in several Drosophila species. In a detailed analysis of Drosophila melanogaster, this compound was listed as one of the many branched alkanes present on the cuticle. Similarly, it has been found in extracts from Drosophila suzukii.

While the specific pheromonal function of this compound in Drosophila is not fully detailed, the role of similar methyl-branched alkanes in this genus is better understood. For instance, in D. melanogaster, the male-specific cuticular hydrocarbon 2-methylhexacosane (B75612) (2-MeC26), a compound with a longer carbon chain but the same branching position, has been shown to act as a pheromone that stimulates the removal of the mating plug in females, thereby promoting re-mating. This suggests that methyl-branched alkanes like this compound likely contribute to the complex chemical signaling system governing social and mating behaviors in Drosophila.

Semiochemical Context in Other Insect Orders

This compound has been identified as a semiochemical, a chemical involved in communication, in various insect orders beyond just a single group. Its role often pertains to pheromonal communication, influencing behaviors such as mating and aggregation.

In the order Coleoptera (beetles), this compound is a component of the trail pheromone of the Asian longhorned beetle, Anoplophora glabripennis. researchgate.netnih.gov It is one of the major components, along with (Z)-9-tricosene, in the trail left by females, which males follow to locate potential mates. nih.govresearchgate.net Interestingly, while attractive to males, the complete pheromone blend appears to repel virgin females, suggesting it may also function as a spacing pheromone to reduce competition for resources. nih.govcambridge.org In the chrysomelid beetle Chrysochus cobaltinus, this compound is recognized as a contact sex pheromone component. researchgate.netresearchgate.net It has also been found in the weevil family Attelabidae. pherobase.com

Within the order Hemiptera (true bugs), there are indications of this compound's presence. For instance, it has been noted in studies of scale insects like Parthenolecanium quercifex and Melanaspis tenebricosa. usda.gov While its precise function in these species is part of ongoing research, its presence in insects that interact closely with ants, which use trail pheromones, is noteworthy. researchgate.netscience.gov

In the order Diptera (flies), this compound acts as a contact sex pheromone component in the biting midge Culicoides melleus. researchgate.net

Among Orthoptera (crickets, grasshoppers), this compound has been identified as a cuticular hydrocarbon in the Hawaiian swordtailed cricket Laupala pacifica. researchgate.net While its primary role in this context may be structural, its presence is significant as cuticular hydrocarbons often double as communication signals. researchgate.net

In Hymenoptera (ants, bees, wasps), this compound has been found in the Dufour's glands of parasitoids of the wheat stem sawfly, Cephus cinctus, and in Bracon cephi. researchgate.net It has also been identified in the cuticular extracts of the weaver ant Oecophylla smaragdina. faunajournal.com

Finally, in the order Isoptera (termites), this compound is a component of the cuticular hydrocarbons in Neotermes mona and Neotermes connexus. researchgate.net In Zootermopsis nevadensis, it has been identified as either 2- or 4-methyldocosane. usda.govncsu.edu

The following table summarizes the identified roles of this compound in various insect orders:

| Insect Order | Species Example | Identified Role | Reference |

|---|---|---|---|

| Coleoptera | Anoplophora glabripennis | Trail pheromone component | researchgate.netnih.gov |

| Coleoptera | Chrysochus cobaltinus | Contact sex pheromone component | researchgate.netresearchgate.net |

| Diptera | Culicoides melleus | Contact sex pheromone component | researchgate.net |

| Orthoptera | Laupala pacifica | Cuticular hydrocarbon component | researchgate.net |

| Hymenoptera | Cephus cinctus parasitoids | Dufour's gland component | researchgate.net |

| Hymenoptera | Oecophylla smaragdina | Cuticular hydrocarbon component | faunajournal.com |

| Isoptera | Neotermes spp. | Cuticular hydrocarbon component | researchgate.net |

Role in Cuticular Barrier Lipids and Environmental Adaptation

Cuticular hydrocarbons (CHCs), including this compound, form a crucial lipid layer on the surface of an insect's cuticle. usda.govncsu.edu This layer's primary and most well-understood function is to provide a barrier against water loss, thus preventing desiccation. researchgate.netncsu.edu The composition of these CHCs, however, is not static and can be influenced by various environmental factors, indicating a role in adaptation.

In social insects like termites, the cuticular hydrocarbon profile is not only species-specific but can also differ between castes within a colony. ncsu.edu This suggests a highly regulated system that may be linked to the different physiological needs and environmental exposures of each caste. This compound has been identified as a component of the cuticular lipids in various termite species, including those in the genus Zootermopsis. usda.govncsu.edu

Furthermore, the composition of cuticular lipids can be influenced by the insect's diet and social environment, highlighting the complex interplay between genetics, environment, and the chemical makeup of the insect's protective barrier. researchgate.netmurraystate.edu The presence of this compound within this adaptable chemical shield underscores its importance in the broader context of an insect's ability to survive and thrive in its specific ecological niche.

Geochemical Biomarker Significance

In the field of geochemistry, this compound is recognized as a biomarker, a molecular fossil that provides information about the organisms and environments of the geological past. pageplace.describd.com Specifically, the presence of this compound in geological samples, such as source rocks and crude oils, is often interpreted as an indicator of bacterial input into the original organic matter. pageplace.describd.commdpi.comsut.ac.thscribd.comgsarpublishers.com

While the exact bacterial precursors are not always definitively known, certain methyl-branched alkanes, including this compound, are considered to be derived from bacterial sources. pageplace.demdpi.comscribd.com This is in contrast to other biomarkers that may be indicative of algal or higher plant origins. mdpi.com The detection of this compound and other monomethyl alkanes in sedimentary rocks helps geochemists to reconstruct the types of organisms that contributed to the formation of petroleum source rocks. mdpi.com

The presence and abundance of this compound can also provide clues about the depositional environment where the source rock was formed. pageplace.describd.commdpi.comsut.ac.thscribd.com It has been particularly associated with hypersaline environments. pageplace.describd.comsut.ac.thscribd.comgsarpublishers.com In some cases, this compound is considered a marker for bacterial inputs specifically within high-salt depositional settings. mdpi.com

For example, studies of Mesozoic coal measure source rocks have identified this compound as one of several biomarkers indicating a contribution from bacterial or algal sources in saline water environments. mdpi.com The co-occurrence of this compound with other biomarkers, such as a low pristane (B154290)/phytane (B1196419) ratio and high gammacerane (B1243933) content, can further support the interpretation of a stratified and anoxic water column, often associated with hypersaline conditions. pageplace.describd.com

The following table details the association of this compound with specific depositional environments based on geochemical analysis:

| Biomarker | Inferred Biological Origin | Associated Depositional Environment | Reference |

|---|---|---|---|

| This compound | Bacteria | Hypersaline | pageplace.describd.comsut.ac.thscribd.comgsarpublishers.com |

| This compound | Bacterial/Algal | Saline water | mdpi.com |

Biomarkers like this compound are also utilized in assessing the thermal maturity of source rocks and crude oils. pageplace.demdpi.com Thermal maturity refers to the extent of heat-induced chemical alteration that the organic matter has undergone during burial. As temperature increases with burial depth, biomarker compounds undergo predictable changes in their structure and distribution.

While this compound itself is a stable molecule, its relative abundance in relation to other biomarkers can be used in conjunction with other maturity parameters, such as vitrinite reflectance (Ro) and the Tmax from pyrolysis, to build a comprehensive picture of the thermal history of a sedimentary basin. mdpi.com For instance, in studies of the Kuqa Depression, the distribution of this compound and other biomarkers was analyzed alongside thermal maturity data to understand the factors controlling the generation of hydrocarbons. mdpi.com It was concluded in this specific case that the depositional environment, rather than thermal evolution, was the primary factor influencing the diversity of the observed biomarker assemblages. mdpi.com

Analytical Methodologies for 2 Methyldocosane

Extraction Techniques

The initial step in the analysis of 2-methyldocosane is its extraction from the sample matrix, which can vary from biological tissues to plant materials. The choice of extraction method is crucial to ensure efficient recovery of the compound while minimizing the co-extraction of interfering substances.

Solvent Extraction from Biological Matrices (e.g., n-Hexane)

Solvent extraction is a widely used method for isolating hydrocarbons like this compound from biological samples. Non-polar solvents are particularly effective for this purpose.

n-Hexane Extraction: This is a common method for extracting cuticular hydrocarbons (CHCs) from insects. The process often involves immersing or washing the organism in n-hexane for a specific duration. scielo.breje.cz For instance, in studies on Drosophila suzukii, whole flies are immersed in n-hexane to extract CHCs. eje.cz The duration of this extraction can be varied, with longer periods potentially leading to the extraction of internal hydrocarbons in addition to those on the cuticle. eje.czresearchgate.net In some protocols, dried insects are vortexed multiple times with hexane (B92381) to ensure thorough extraction. nih.gov The resulting hexane extract, containing the lipids and hydrocarbons, is then typically concentrated before further analysis. nih.gov

Other Solvents: Besides hexane, other non-polar and semi-polar solvents like pentane (B18724), dichloromethane, and chloroform (B151607) have also been employed for the extraction of insect cuticular lipids. mdpi.comresearchgate.net In some cases, a combination of solvents is used to optimize the extraction of a broader range of lipids. mdpi.com Acetone (B3395972) has also been used for extracting phytochemicals, including this compound, from plant materials. semanticscholar.org

Preparation of Cuticular Extracts

The preparation of cuticular extracts is a specific application of solvent extraction focused on obtaining the hydrocarbons present on the outer surface of insects, which are crucial for chemical communication and preventing water loss.

The general procedure involves washing individual or pooled insects in a non-polar solvent like hexane or pentane for a short period, typically around two minutes, to minimize the extraction of internal lipids. scielo.broup.com The resulting solvent wash, containing the cuticular hydrocarbons, is then collected. scielo.br Often, the extract is then dried down, for example, under a stream of nitrogen or in an exhaustion chapel, and then re-dissolved in a smaller volume of the solvent for analysis. scielo.broup.com To further purify the hydrocarbon fraction, the crude extract may be passed through a small column containing an adsorbent like silica (B1680970) gel, which retains more polar compounds and allows the non-polar hydrocarbons, including this compound, to be eluted with a non-polar solvent like hexane. nih.gov

Chromatographic Separation

Following extraction, the complex mixture of compounds is subjected to chromatographic techniques to separate this compound from other components. This separation is vital for accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography is the primary and most powerful technique for separating volatile and semi-volatile compounds like this compound. In GC, the sample extract is vaporized and injected into the instrument, where it is carried by an inert gas (the mobile phase) through a column (the stationary phase). Compounds are separated based on their different affinities for the stationary phase and their boiling points.

The use of GC is fundamental in the analysis of insect cuticular hydrocarbons and plant essential oils where this compound has been identified. scielo.breje.cznih.govmdpi.comsemanticscholar.orgbrieflands.compnas.org The separated compounds are detected as they exit the column, producing a chromatogram where each peak corresponds to a different compound. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for preliminary identification.

Utilization of Capillary Columns (e.g., HP-5MS, DB-5MS)

The choice of the capillary column is critical for achieving high-resolution separation in gas chromatography. For the analysis of hydrocarbons like this compound, non-polar or low-polarity columns are typically used.

HP-5MS and DB-5MS: These are widely used capillary columns with a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane. This composition provides low bleed characteristics, making them highly compatible with mass spectrometry detectors. eje.czsemanticscholar.org The low polarity of these columns is well-suited for the separation of non-polar hydrocarbons. restek.comhpst.czsupelco.com.tw Studies have successfully used DB-5MS and HP-5MS columns to separate this compound from other cuticular hydrocarbons in insects and constituents of plant extracts. eje.czsemanticscholar.org The dimensions of these columns, such as length, internal diameter, and film thickness, are optimized to achieve the desired separation efficiency. eje.czsemanticscholar.org

Spectrometric Identification and Quantification

After separation by gas chromatography, a detector is needed to identify and quantify the eluted compounds. Mass spectrometry is the most common and powerful detector used for this purpose.

When GC is coupled with a mass spectrometer (GC-MS), it provides a robust method for both identifying and quantifying compounds. As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The most common ionization technique for this type of analysis is electron ionization (EI). eje.czpnas.org The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum. semanticscholar.org This spectrum is a unique fingerprint for each compound and can be compared to spectral libraries, such as those from the National Institute of Standards and Technology (NIST), for positive identification. semanticscholar.orgnist.gov

The mass spectrum of this compound shows characteristic fragmentation patterns that allow for its identification. usda.gov While the molecular ion peak [M]+ at m/z 324 may be of low intensity, other significant fragments are used for confirmation. nist.govusda.gov For quantification, the area under the chromatographic peak for this compound is measured and can be compared to the peak area of an internal or external standard of a known concentration. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the identification of this compound in various matrices, including plant essential oils, insect cuticular waxes, and petroleum products. brieflands.comeje.czmdpi.com Coupled with gas chromatography (GC-MS), it provides both the retention time and a mass spectrum, which serves as a molecular fingerprint, enabling its detection and differentiation from other co-eluting compounds. eje.czmdpi.com The technique is widely applied in metabolomics to evaluate the chemical composition of plant waxes and in chemical ecology to identify pheromone components. mdpi.commdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is the most common ionization method used in GC-MS for the analysis of volatile and semi-volatile compounds like this compound. brieflands.comeje.cz In this technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to fragment in a reproducible pattern. brieflands.comeje.cz The resulting mass spectrum for this compound is characterized by a molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 324, confirming its molecular weight. usda.govnist.gov The spectrum also displays a series of fragment ions that are indicative of its branched alkane structure.

Key diagnostic fragments in the EI-MS spectrum of this compound provide structural information. The fragmentation pattern is distinct from its linear isomer, n-tricosane, allowing for unambiguous identification. A representative fragmentation pattern is detailed in the table below.

Table 1: Characteristic Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 324 | 1.0 | Molecular Ion [M]+ |

| 309 | 4.0 | Loss of a methyl group (-CH3) |

| 281 | 16.0 | Loss of a propyl group (-C3H7) |

| 85 | 69.0 | Aliphatic fragment |

| 71 | 88.0 | Aliphatic fragment |

| 57 | 100.0 | Base Peak (most abundant ion) |

Data sourced from a study on the trail pheromone of Anoplophora glabripennis. usda.gov

Advanced MS Techniques (e.g., GC-MS/MS, GC-QTOF-MS)

While standard GC-MS is effective, advanced mass spectrometry techniques offer enhanced sensitivity and specificity for analyzing complex mixtures containing this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique involves selecting a specific precursor ion from the initial mass spectrum and subjecting it to further fragmentation. This process, known as collision-induced dissociation, generates a secondary spectrum of product ions. For lipid analysis, common tandem MS methods include product ion scans, precursor ion scans, and neutral loss scans, which provide detailed structural information and improve the signal-to-noise ratio in complex samples. nih.gov

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS): GC-QTOF-MS provides high-resolution and high-mass-accuracy data. researchgate.net This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas, a common challenge in the analysis of petroleum and environmental samples. researchgate.netnist.gov By providing the exact mass of the molecular ion, GC-QTOF-MS can confirm the elemental formula of this compound (C23H48) and resolve it from overlapping peaks in a complex chromatogram. nist.govsepscience.com This reduces uncertainty in both qualitative identification and quantitative analysis. researchgate.net

Mass Spectral Library Matching and Database Utilization (NIST, Wiley, SeKoMS)

The identification of this compound is heavily reliant on the comparison of experimentally obtained mass spectra with entries in established spectral libraries. semanticscholar.org Commercial and public databases are indispensable tools in this process.

NIST and Wiley Libraries: The National Institute of Standards and Technology (NIST) and Wiley mass spectral libraries are the most widely used databases, containing hundreds of thousands of EI mass spectra. tu-bs.desisweb.com Analysts compare the fragmentation pattern of an unknown peak to the library entries; a high match score suggests a positive identification. nist.govsemanticscholar.org The NIST Chemistry WebBook, for example, contains reference spectra and data for this compound. nist.gov

Specialized and Open-Access Libraries: For specialized fields like chemical ecology, curated databases such as SeKoMS (Search Kovats Indices and Mass Spectra) and MACE are utilized. tu-bs.deresearchgate.net These libraries often include spectra of semiochemicals and other natural products that may not be present in the broader commercial databases. tu-bs.deresearchgate.net The MACE database is an open-access initiative designed to be a community-driven repository for EI mass spectra relevant to chemical ecology. tu-bs.de

Retention Indices and Retention Time Comparison

In gas chromatography, while retention time is a primary identifier, it can vary depending on the specific analytical conditions (e.g., column type, temperature program, gas flow rate). unl.eduspectroscopyonline.com To overcome this, retention indices (RI), most commonly Kovats Retention Indices (KI), are calculated. This system standardizes retention times relative to a series of co-injected n-alkane standards. unl.eduresearchgate.net

The retention index of a compound is a robust and transferable parameter that aids in its identification, especially when distinguishing between isomers with similar mass spectra. unl.eduspectroscopyonline.com For branched alkanes like this compound, the RI is typically lower than its straight-chain counterpart with the same number of carbons (n-tricosane, RI = 2300) because branching tends to reduce the boiling point and elution time on non-polar columns. brieflands.com

Table 2: Reported Retention Indices for this compound on Non-Polar GC Columns

| Reported Retention Index (RI) | Analytical Context / Source |

|---|---|

| 2263 | Analysis of essential oil from Delphinium speciosum. brieflands.com |

| 2263.5 | Calculation of Abraham model L-descriptors. bibliomed.org |

| 2260 | Experimental property listed in PubChem. nih.gov |

Retention indices are calculated relative to n-alkanes on standard non-polar stationary phases like DB-1 or HP-5MS.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds. In this method, the effluent from the gas chromatography column is split into two paths: one goes to a standard detector (like a Flame Ionization Detector or Mass Spectrometer), and the other is passed over an insect's antenna, which is connected to an electrode. mdpi.com A response recorded from the antenna (an electroantennogram) indicates that the insect's olfactory receptors have detected a compound as it elutes from the column.

This technique has been instrumental in identifying this compound as an active component of insect pheromones. For instance, in studies of the Asian longhorned beetle (Anoplophora glabripennis), GC-EAD analysis of female trail wash extracts revealed that this compound elicited a significant electrophysiological response from the antennae of male beetles. mdpi.com This confirmed its role as one of the major components of the female's trail pheromone, which males use for mate-finding. mdpi.comresearchgate.net

Advanced Imaging Techniques in Lipidomics Research

Lipidomics aims to identify and quantify the complete set of lipids (the lipidome) in a biological system. While traditional lipid analysis often involves homogenizing a tissue sample, which results in the loss of all spatial information, advanced imaging techniques can map the distribution of lipids directly within tissue sections. nih.gov

Mass Spectrometry Imaging (MSI) techniques are particularly powerful for this purpose. These methods analyze the molecular composition of a sample surface point-by-point, generating a molecular map that shows the location and intensity of specific lipids, including hydrocarbons like this compound. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging: In MALDI-IMS, a thin tissue section is coated with an energy-absorbing matrix. A laser is fired across the sample, desorbing and ionizing molecules from the tissue, which are then analyzed by the mass spectrometer to create an image of their distribution. nih.govnih.gov

Desorption Electrospray Ionization (DESI) Imaging: DESI is a matrix-free technique where a charged solvent spray is directed at the sample surface. The solvent extracts and ionizes molecules, which are then drawn into the mass spectrometer. mdpi.com This method is particularly useful for analyzing the surface lipidome with minimal sample preparation.

These imaging technologies provide crucial insights into the spatial organization of lipids in health and disease, enabling researchers to visualize how the distribution of compounds like this compound may vary across different cell types or tissue regions. nih.gov

Environmental and Evolutionary Considerations

Abiotic Transformation Pathways (e.g., Photo-Degradation)

Cuticular hydrocarbons, while relatively non-volatile, can be transformed into volatile compounds through abiotic processes, a mechanism that some insects appear to exploit for long-range communication. A notable example involves the Asian longhorned beetle, Anoplophora glabripennis. In this species, 2-methyldocosane is a major component of the female-produced contact and trail pheromone. wikipedia.orguni.luscentspiracy.com Research indicates that these non-volatile pheromone precursors can undergo abiotic oxidation, such as photo-degradation, to produce volatile aldehydes that are attractive to males over longer distances. wikipedia.org

This transformation is facilitated by environmental factors like ultraviolet (UV) light and temperature. wikipedia.org For a diurnal species like A. glabripennis, which is active in the sunny crowns of trees, these conditions are ideal for promoting the oxidation of cuticular compounds. wikipedia.org The conversion of relatively stable cuticular lipids like this compound into volatile attractants is a known phenomenon in several insect orders. wikipedia.org Further research is aimed at identifying the specific volatile products resulting from the oxidation of this compound to better understand their potential as attractants. wikipedia.org

Interplay with Host Kairomones in Chemical Communication

The chemical signals used by insects are often part of a complex sequence of cues that mediate critical behaviors like mating. The effectiveness of pheromones, including this compound, can be intricately linked with chemical cues from host plants, known as kairomones. In the case of the Asian longhorned beetle, A. glabripennis, mate-finding is a multi-step process involving several chemical cues. wikipedia.orgnih.gov

The generally accepted sequence for mate location in this species begins with the adults, particularly females, being attracted to a suitable host tree via host kairomones. wikipedia.org These volatile organic compounds released by the plants signal a suitable location for feeding and oviposition. Once on the host plant, females leave a trail pheromone that contains this compound as one of its two major components. uni.luscentspiracy.comnih.govnih.govnih.gov Males then detect this trail, which stimulates tracking and mating behavior. wikipedia.orgnih.gov The attraction of males to pheromones is often enhanced when combined with specific host kairomones, such as (-)-linalool, trans-caryophyllene, and (Z)-3-hexen-1-ol. nih.gov This demonstrates a crucial interplay where the host plant's chemical signature creates the specific context in which the insect's pheromonal communication, involving this compound, can effectively take place.

Evolutionary Implications of Chemical Signals and Defense Interference

The evolution of chemical signals is a complex process, often driven by the adaptation of existing compounds for new communicative functions. According to the precursor hypothesis, compounds that are released into the environment for one purpose can be co-opted over evolutionary time to serve as signals if their detection by a conspecific provides an advantage to both the sender and receiver. hznu.edu.cn

Cuticular hydrocarbons (CHCs) like this compound are prime examples of this evolutionary principle. Their primary and most ancient function is to form a lipid layer on the insect's cuticle that prevents water loss and provides a protective barrier against microbial pathogens, a form of passive chemical defense. nih.goveragene.com This fundamental role in survival means these compounds are ubiquitously present on the insect's surface. Over time, the composition of this CHC profile has been selected to carry information, evolving into a sophisticated signaling system. nih.gov

In the Asian longhorned beetle, the trail pheromone containing this compound may also function as a spacing pheromone for females, who appear to be repelled by it. uni.lunih.govnih.gov This suggests that the signal helps avoid intraspecific competition for resources, which has direct evolutionary implications for maximizing reproductive success. uni.lunih.gov The dual function of CHCs in both vital physiological protection (defense against desiccation and pathogens) and complex chemical communication illustrates how selection can shape a single class of compounds to solve multiple ecological challenges. nih.gov

Responses to Environmental Stress and Developmental Programming Effects

The composition of an insect's cuticular hydrocarbons is not static; it is a dynamic profile that can change in response to both immediate environmental stressors and conditions experienced during development. nih.govnih.govuni.lu This phenotypic plasticity allows insects to adapt to changing conditions. This compound is a component of these plastic CHC profiles in various species.

In Drosophila melanogaster, CHC profiles, which include this compound, are significantly modified in response to changes in ambient temperature. nih.gov This response is believed to be linked to adaptation to environmental stress, as CHCs play a role in desiccation resistance. eragene.comnih.gov Furthermore, studies in Drosophila have shown that the blend of cuticular lipids is affected by adult environmental stresses like increased housing density and can be programmed by the diet experienced during development. uni.lu This "developmental programming" has long-lasting effects on the adult's chemical profile. uni.lu

In the field cricket Gryllus rubens, CHC signatures, which feature this compound, differ between generations, reflecting adaptation to varying environmental conditions. nih.gov The levels of certain CHCs may also serve as an honest indicator of a male's age and his resilience to environmental stress, providing crucial information to potential mates. nih.gov The ability to modulate the CHC profile, including the relative abundance of compounds like this compound, is therefore a key adaptive mechanism for insects facing fluctuating environmental pressures.

Future Research Directions

Elucidation of Comprehensive Biosynthetic Pathways

The biosynthesis of methyl-branched cuticular hydrocarbons (MBCHs) in insects is a complex process, and the complete pathway for 2-methyldocosane has yet to be fully elucidated. It is generally understood that the synthesis of MBCHs involves four main steps: the formation of fatty acid precursors, elongation to very long-chain acyl-CoAs, conversion to alcohols, and finally, oxidative decarbonylation to hydrocarbons. mdpi.com For 2-methylalkanes, the initial building blocks are derived from the carbon skeletons of amino acids such as valine or leucine. mdpi.com The methyl branch is incorporated early in the chain elongation process by fatty acid synthase (FAS) using methylmalonyl-CoA as a substrate, which itself can be derived from the catabolism of amino acids like valine, isoleucine, and methionine, or from succinate (B1194679) and propionate. mdpi.comresearchgate.netfrontiersin.org

Future research must move beyond this general model to identify the specific enzymes responsible for each step in the synthesis of this compound. A key area of investigation will be the identification of the specific fatty acid synthase, elongases, and the terminal cytochrome P450 enzyme (from the CYP4G family) that performs the final oxidative decarbonylation step to produce the C23 hydrocarbon. mdpi.com Integrated transcriptomic and metabolomic studies on the Asian longhorned beetle, Anoplophora glabripennis, have begun to identify candidate genes, such as fatty acid desaturases (FADs), that are differentially expressed in females and may be involved in pheromone production. mdpi.comscience.gov However, proteomics studies are needed to confirm the function of these candidate proteins and to build a complete, validated enzymatic pathway. researchgate.netfrontiersin.org

Characterization of Novel Biological Functions and Intermolecular Interactions

The most well-documented biological function of this compound is its role as a major component of the female-produced trail pheromone in the Asian longhorned beetle, Anoplophora glabripennis. researchgate.netresearchgate.netresearchgate.netscience.gov This non-volatile chemical cue is deposited by females and followed by males, facilitating mate location. researchgate.netresearchgate.net Beyond this, this compound is a component of the cuticular hydrocarbon (CHC) profile of many other insects, including termites, crickets, and flies, where it primarily serves to prevent desiccation but also plays roles in chemical communication. researchgate.netncsu.edu

Future studies should explore other, less-understood biological roles. For instance, this compound has been identified in some plants, such as wheat (Triticum aestivum) and the aromatic weed Cyathocline purpurea, as well as in microalgae like Chlorella vulgaris. mdpi.comresearchgate.netalliedacademies.orgmdpi.comsemanticscholar.org Its function in these organisms is unknown; it could be a simple component of epicuticular wax for waterproofing, or it may possess antimicrobial or allelopathic properties. mdpi.comalliedacademies.orgmdpi.com In another context, it is considered a potential biomarker for bacteria in hypersaline geological deposits, a role that warrants further investigation. pageplace.de

A particularly novel area of research involves the physical interactions of CHCs with the environment. Recent work has shown that the adhesion of spider capture threads depends on the composition and viscosity of an insect's CHC profile. [27 from previous search] This suggests that this compound could play a role in predator-prey dynamics, a hypothesis that opens up new avenues in behavioral and evolutionary ecology.

Development of Advanced Analytical Strategies for Complex Matrices and Trace Analysis

The standard method for the identification and quantification of this compound is gas chromatography-mass spectrometry (GC-MS). nih.gov However, significant analytical challenges remain, particularly when dealing with complex biological or environmental samples where the compound may be present in trace amounts alongside numerous isomers and structurally similar molecules.

A major hurdle is the separation of branched-chain alkane isomers (e.g., this compound vs. 3-methyldocosane) and their separation from straight-chain alkanes, which have very similar physical properties. pnas.orgosti.govacs.orgnih.govresearchgate.net Future research should focus on optimizing and applying advanced separation techniques. Comprehensive two-dimensional gas chromatography (GCxGC-TOF-MS) offers superior resolving power for complex hydrocarbon mixtures. researchgate.netpageplace.de Additionally, nonaqueous reverse-phase high-performance liquid chromatography (RP-HPLC) shows promise for isolating individual CHCs, although detection can be problematic as alkanes are poorly ionized and often require universal detectors like evaporative light-scattering detectors (ELSD). pnas.org The development of novel porous materials and metal-organic frameworks (MOFs) with precisely tuned pore dimensions is an emerging strategy for the selective adsorption and separation of alkane isomers based on their degree of branching. osti.govacs.orgnih.govresearchgate.net

Integration of Multi-Omics Data in Chemical Ecology Studies

To fully understand the genetic basis and ecological context of this compound, an integration of multiple "omics" technologies is essential. Chemical ecology is moving beyond single-data-stream approaches to integrative models that connect genes, proteins, metabolites, and phenotypes.

In the case of A. glabripennis, transcriptomic and metabolomic analyses have already been combined to identify genes potentially involved in the biosynthesis of its pheromone blend. mdpi.comresearchgate.netfrontiersin.org Future research should incorporate proteomics to confirm the translation and activity of enzymes encoded by these candidate genes. By correlating protein abundance with pheromone production levels under different physiological conditions (e.g., mated vs. virgin females), a more robust link between gene and function can be established. Furthermore, "-omics" approaches can be used to study the perception of this compound by identifying the specific odorant receptors (ORs), ionotropic receptors (IRs), and odorant binding proteins (OBPs) in male beetle antennae that are tuned to this compound. frontiersin.orgscience.gov This holistic, multi-omics approach will provide a complete picture from gene to behavior.

Exploration of Abiotic Degradation Mechanisms and Resultant Products

Once released into the environment, semiochemicals like this compound are subject to degradation. Understanding these abiotic processes is crucial for determining the active space and persistence of the chemical signal. The primary mechanism for the atmospheric degradation of alkanes is photo-oxidation, initiated by hydroxyl radicals (OH). cambridge.org

A fascinating area for future research is the possibility that the degradation products of this compound are themselves biologically active. Studies on (Z)-9-tricosene, a volatile alkene that is a co-component of the A. glabripennis trail pheromone, have shown that its oxidation can produce aldehydes that are attractive to males over longer distances. researchgate.netmdpi.com It has been explicitly proposed that similar research should be conducted on this compound to identify its volatile oxidation products and test their behavioral activity. mdpi.com Future work should involve controlled laboratory experiments exposing this compound to UV light and ozone, followed by GC-MS analysis to identify the resulting aldehydes, ketones, and other oxygenated compounds. mdpi.com These identified products can then be synthesized and tested in electrophysiological and behavioral assays to determine if they play a role in the beetle's chemical communication system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.